molecular formula C7H7BClFO2 B1426122 (4-Chloro-2-fluoro-3-methylphenyl)boronic acid CAS No. 944128-92-1

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Cat. No. B1426122
M. Wt: 188.39 g/mol
InChI Key: GEQUDJQVXRZIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BClFO2 . It is used as an intermediate for pharmaceuticals and agrochemicals . It may contain varying amounts of anhydride .


Synthesis Analysis

The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .


Molecular Structure Analysis

The molecular structure of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The exact mass is 204.0160801 g/mol .


Chemical Reactions Analysis

Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, are involved in various chemical reactions. They are reactants in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions . They are also used in Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid is a solid compound that should be stored at 2-8°C . It has a molecular weight of 188.39 g/mol .

Scientific Research Applications

Fluorescence Quenching Studies

One area of research involving boronic acid derivatives like (4-Chloro-2-fluoro-3-methylphenyl)boronic acid is in fluorescence quenching studies. For example, Geethanjali et al. (2015) explored the fluorescence quenching of two boronic acid derivatives in alcohols, using aniline as a quencher. This study provides insights into the behavior of these compounds under different conditions, which can be vital for their application in various fields including analytical chemistry (Geethanjali et al., 2015).

Organic Synthesis

Macrocyclic Chemistry

Boronic esters, closely related to boronic acids, have found applications in macrocyclic chemistry. A study by Fárfan et al. (1999) described the synthesis of tetrameric and dimeric boronates using different aryl boronic acids. This research provides valuable insights into the potential of boronic acid derivatives in the development of new materials and chemical structures (Fárfan et al., 1999).

Chemosensors for Carbohydrate Triols

Boronic acid derivatives are also being researched for their applications in sensing technologies. Oesch and Luedtke (2015) investigated biphenyl boronic acids as "turn-on" fluorophores for carbohydrate triol binding. This study demonstrates the potential of such compounds in developing advanced sensors for carbohydrates and other bioactive substances (Oesch & Luedtke, 2015).

Sensing Applications

Boronic acids, including derivatives of (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, have been widely used in various sensing applications due to their ability to interact with diols and Lewis bases. Lacina et al. (2014) covered the diverse applications of boronic acids in sensing, highlighting their role in biological labeling, protein manipulation, and the development of therapeutics (Lacina et al., 2014).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

Boronic acids, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid, have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Relevant Papers There are several papers related to boronic acids and their derivatives, including (4-Chloro-2-fluoro-3-methylphenyl)boronic acid . These papers discuss various aspects of boronic acids, such as their synthesis, biological applications, and physical and chemical properties .

properties

IUPAC Name

(4-chloro-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQUDJQVXRZIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237806
Record name B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluoro-3-methylphenyl)boronic acid

CAS RN

944128-92-1
Record name B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944128-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Chloro-2-fluoro-3-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.